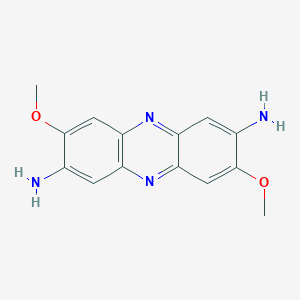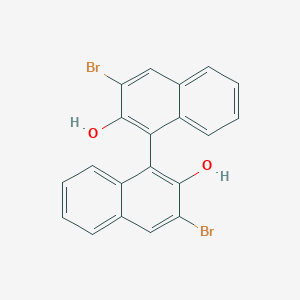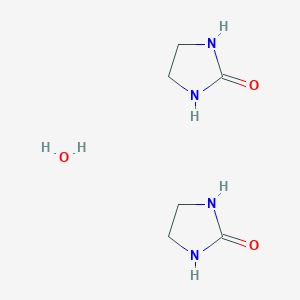
3-Methyl-4-(pyrrolidin-2-ylidene)isoxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-(pyrrolidin-2-ylidene)isoxazol-5(4H)-one, also known as MIPO, is a chemical compound that has gained attention in scientific research due to its potential applications in neuroscience and pharmacology. MIPO is a heterocyclic compound that contains a five-membered isoxazole ring and a pyrrolidine ring. In
Mécanisme D'action
3-Methyl-4-(pyrrolidin-2-ylidene)isoxazol-5(4H)-one acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in the regulation of neurotransmitter release and synaptic plasticity, making it an important target for studying the brain and its functions. 3-Methyl-4-(pyrrolidin-2-ylidene)isoxazol-5(4H)-one enhances the activity of the α7 nAChR, leading to increased neurotransmitter release and improved cognitive function.
Effets Biochimiques Et Physiologiques
3-Methyl-4-(pyrrolidin-2-ylidene)isoxazol-5(4H)-one has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It enhances learning and memory, as well as attention and executive function. 3-Methyl-4-(pyrrolidin-2-ylidene)isoxazol-5(4H)-one also has neuroprotective effects, protecting neurons from damage and promoting their survival.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Methyl-4-(pyrrolidin-2-ylidene)isoxazol-5(4H)-one in lab experiments is its specificity for the α7 nAChR. This allows researchers to study the effects of modulating this receptor without affecting other neurotransmitter systems. However, 3-Methyl-4-(pyrrolidin-2-ylidene)isoxazol-5(4H)-one's effects on other nAChR subtypes are not well understood, and it may have off-target effects that need to be considered.
Orientations Futures
There are several future directions for research on 3-Methyl-4-(pyrrolidin-2-ylidene)isoxazol-5(4H)-one. One area of interest is its potential as a therapeutic agent for cognitive disorders such as Alzheimer's disease and schizophrenia. Further studies are needed to determine the optimal dosage and administration route for 3-Methyl-4-(pyrrolidin-2-ylidene)isoxazol-5(4H)-one in these conditions. Another area of interest is the development of more selective and potent α7 nAChR modulators, which could have even greater therapeutic potential. Finally, 3-Methyl-4-(pyrrolidin-2-ylidene)isoxazol-5(4H)-one could be used as a tool for studying the role of the α7 nAChR in other brain functions, such as pain perception and addiction.
Méthodes De Synthèse
The synthesis of 3-Methyl-4-(pyrrolidin-2-ylidene)isoxazol-5(4H)-one involves the reaction of 3-methyl-4-nitroisoxazole with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The resulting compound is then purified through recrystallization to obtain 3-Methyl-4-(pyrrolidin-2-ylidene)isoxazol-5(4H)-one in high yield and purity.
Applications De Recherche Scientifique
3-Methyl-4-(pyrrolidin-2-ylidene)isoxazol-5(4H)-one has shown potential as a tool for studying the brain and its functions. It has been used in research on neurotransmitter release, synaptic plasticity, and learning and memory. 3-Methyl-4-(pyrrolidin-2-ylidene)isoxazol-5(4H)-one has also been studied for its potential therapeutic applications in treating cognitive disorders such as Alzheimer's disease and schizophrenia.
Propriétés
Numéro CAS |
112598-98-8 |
|---|---|
Nom du produit |
3-Methyl-4-(pyrrolidin-2-ylidene)isoxazol-5(4H)-one |
Formule moléculaire |
C8H10N2O2 |
Poids moléculaire |
166.18 g/mol |
Nom IUPAC |
4-(3,4-dihydro-2H-pyrrol-5-yl)-3-methyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C8H10N2O2/c1-5-7(8(11)12-10-5)6-3-2-4-9-6/h10H,2-4H2,1H3 |
Clé InChI |
NXFZEZURCDNVFO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)ON1)C2=NCCC2 |
SMILES canonique |
CC1=C(C(=O)ON1)C2=NCCC2 |
Synonymes |
5(4H)-Isoxazolone,3-methyl-4-(2-pyrrolidinylidene)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



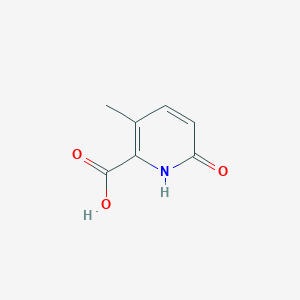
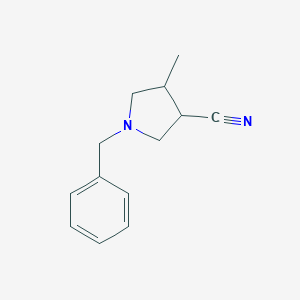
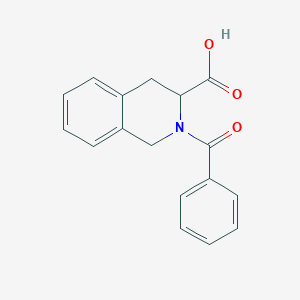
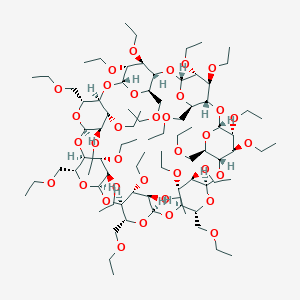
![(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B56180.png)
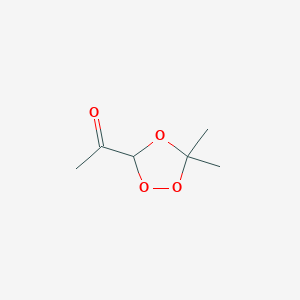
acetate](/img/structure/B56186.png)
![2,6-Bis[(dimethylamino)methyl]pyridin-3-ol](/img/structure/B56189.png)
![N'-[[2-[[18-Hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]methyl]-2-methyl-1,3-dithiolan-4-yl]methyl]-N-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexyl]butanediamide](/img/structure/B56190.png)

